molecular formula C7H8ClN B032646 5-(Chloromethyl)-2-methylpyridine CAS No. 52426-66-1

5-(Chloromethyl)-2-methylpyridine

Cat. No. B032646
CAS RN: 52426-66-1
M. Wt: 141.6 g/mol
InChI Key: ZDEBRYJZUMDNFA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methylpyridine (CMMP) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, volatile liquid with a faint odor. CMMP is used in a wide range of applications, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in the production of polymers. It is also used in the production of dyes, inks, and other products. CMMP is a versatile compound with a wide range of applications, and its properties make it an important building block for many different products.

Scientific Research Applications

Pharmaceutical Compound Synthesis

5-(Chloromethyl)-2-methylpyridine is utilized in the synthesis of diverse pharmaceutical compounds. Its reactivity due to the chloromethyl group makes it a valuable intermediate in constructing complex molecules often found in therapeutic agents .

Neonicotinoid Compounds

This compound plays a crucial role in developing new neonicotinoid compounds, which are a class of neuro-active insecticides modeled after nicotine . Their synthesis often requires intermediates that can facilitate the formation of the desired complex structures.

Polymer Research

In polymer science, 5-(Chloromethyl)-2-methylpyridine is used as an initiator for atom transfer radical polymerization (ATRP), leading to polymers with fluorescent properties . This application is significant in creating materials with specific optical characteristics.

Hypercrosslinked Polymers

The compound is involved in the synthesis of hypercrosslinked polymers (HCPs), which have a high surface area and are used for environmental pollution control, catalysis, and energy storage applications . HCPs are notable for their efficient adsorption properties and chemical stability.

properties

IUPAC Name

5-(chloromethyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEBRYJZUMDNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480765
Record name 5-(CHLOROMETHYL)-2-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-methylpyridine

CAS RN

52426-66-1
Record name 5-(CHLOROMETHYL)-2-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (6-methyl-3-pyridyl)-methanol (50 g, 0.506 mol) in toluene (500 ml) and water (9 ml) at 35° C. under nitrogen was added thionyl chloride (66.9 ml, 1.06 mol) dropwise After stirring at 35° C. overnight 300 ml was distilled off under vacuum and rediluted with toluene (250 ml) and water (10 ml) to give a solution of 5-chloromethyl-2-methyl-pyridine (J. Med. Chem, 2004, 47(11), 4787). The mixture was then heated to 40° C. and morpholine (112.2 ml, 1.29 mol) added and the slurry heated to 80° C. for 3 hrs. After cooling to room temperature saturated sodium carbonate solution (150 ml) was added and the aqueous phase separated and extracted with toluene (200 ml). The combined organic layer was washed with brine and concentrated. The oil was dissolved in iso-octane (300 ml) at 40° C. then cooled to −5° C. overnight. Two crops were obtained which gave 53.65 g, 72% yield of 4-[(6-methylpyridin-3-yl)methyl]morpholine as a beige solid. 1H NMR (400 MHz; CDCl3): δ 8.4 (d, J=1.72 Hz, 1H), 7.54 (dd, J=2.1, 7.91 Hz, 1H), 7.1 (d, J=7.92 Hz, 1H), 3.68 (apparent t, J=4.6, 9.28 Hz, 4H), 3.4 (s, 2H), 2.5 (s, 3H), 2.4 (apparent t, J=4.5, 8.93 Hz, 4H); 13C NMR: (100 MHz, CDCl3): δ 157.3, 149.8, 137.2, 129.9, 122.9, 66.9, 60.3, 53.5, 24.1 ppm; MS (ESI) m/z 193 [M+1]+; Melting point: 51-52° C.
Quantity
50 g
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66.9 mL
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500 mL
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9 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of (6-methylpyridin-3-yl)methanol (13 g) in DCM (260 mL), thionyl chloride (13 mL) was added slowly under nitrogen at RT. The mixture was stirred at RT for 1 h, the reaction was monitored by TLC and LCMS. After completion of reaction, the mixture was concentrated under reduced pressure, the residue was suspended in saturated aq. NaHCO3 (pH 8) and extracted with DCM (2×100 mL). The organic layer was separated, dried over sodium sulfate and concentrated under vacuum to obtain 12.5 g of product as a yellow oil.
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13 g
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260 mL
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13 mL
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solvent
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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